molecular formula C14H8F3N3O B1418202 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol CAS No. 573675-81-7

7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol

Cat. No. B1418202
M. Wt: 291.23 g/mol
InChI Key: UHLXRHFEOHUNLZ-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It’s used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of research in the agrochemical and pharmaceutical industries . For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied . They are used in the synthesis of various agrochemicals and pharmaceuticals .


Physical And Chemical Properties Analysis

TFMP derivatives have unique physical and chemical properties due to the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

1. Synthesis and Biological Activities

A study by Aly et al. (2018) explored the synthesis of various 4(3H)-quinazolinones containing the pyridine moiety, including compounds similar to 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol. The synthesized compounds were evaluated for their anticonvulsant, analgesic, antitumor, and antimicrobial activities, showcasing the chemical's potential in diverse biological applications (Aly, Basyouni, Mohamed, El-bayouki, & Abbas, 2018).

2. Antimicrobial and Antitumor Properties

The research conducted by Hisano et al. (1976) showed that certain 4(3H)-quinazolinones demonstrate effectiveness against various gram-positive bacteria. This suggests potential antimicrobial applications for derivatives of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol (Hisano, Ichikawa, Muraoka, Yabuta, Kido, & Shibata, 1976).

3. Anti-Influenza A Virus Properties

Liu et al. (2015) synthesized a series of 2-pyridinyl-3-substituted-4(3H)-quinazolinones and evaluated their anti-influenza A virus activities. The compounds, including analogs of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol, demonstrated potent activity, offering an alternative approach to tackling influenza drug resistance (Liu, Wang, Jiang, Wan, Zhang, Yu, & Jiang, 2015).

4. Anticancer Activity

A study by Joseph et al. (2010) on quinazolinone compounds, including derivatives of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol, revealed their potential anticancer activity. They synthesized various thiadiazol substituted quinazolin-4-(3H)-ones and tested their efficacy against human cervical cancer cells, demonstrating significant antitumor properties (Joseph, Pai, Srinivasan, Kedar, Thomas, Jessy, & Singla, 2010).

Future Directions

The development of TFMP derivatives is an increasingly important research topic. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O/c15-14(16,17)10-2-1-5-18-12(10)8-3-4-9-11(6-8)19-7-20-13(9)21/h1-7H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLXRHFEOHUNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)NC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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